5-Methylcytidine 3',5'-cyclic monophosphate
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Overview
Description
5-Methylcytidine 3’,5’-cyclic monophosphate is a modified nucleoside derived from 5-methylcytosine. It is found in ribonucleic acids of animal, plant, and bacterial origin . This compound plays a significant role in various biological processes, including gene expression regulation and RNA stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylcytidine 3’,5’-cyclic monophosphate involves the incorporation of 5-methylcytidine into RNA oligomers using phosphoramidite chemistry . This method includes post-synthetic C5-cytidine functionalization and enzymatic methods . The reaction conditions typically involve the use of specific enzymes and reagents to achieve the desired modifications.
Industrial Production Methods
Industrial production of 5-Methylcytidine 3’,5’-cyclic monophosphate is achieved through the hydrolysis of cytidine 5’-triphosphate by the enzyme cytidylyl cyclase . This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Methylcytidine 3’,5’-cyclic monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its role in biological processes and its stability in different environments.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Methylcytidine 3’,5’-cyclic monophosphate include peroxotungstate for oxidation and specific enzymes for reduction and substitution . The reaction conditions vary depending on the desired modification and the specific application.
Major Products Formed
The major products formed from the reactions of 5-Methylcytidine 3’,5’-cyclic monophosphate include 5-hydroxymethylcytidine, 5-formylcytidine, and 5-carboxycytidine . These products are crucial for understanding the compound’s role in gene expression regulation and RNA stability.
Scientific Research Applications
5-Methylcytidine 3’,5’-cyclic monophosphate has numerous scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 5-Methylcytidine 3’,5’-cyclic monophosphate involves its incorporation into RNA, where it influences RNA stability and gene expression . The compound interacts with specific enzymes and proteins that modify RNA, leading to changes in RNA structure and function . These interactions are crucial for the regulation of various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxymethylcytidine
- 5-Formylcytidine
- 5-Carboxycytidine
Uniqueness
5-Methylcytidine 3’,5’-cyclic monophosphate is unique due to its specific role in RNA modifications and its ability to influence gene expression regulation . Unlike other similar compounds, it has a distinct mechanism of action and specific applications in scientific research and industry .
Properties
CAS No. |
117309-87-2 |
---|---|
Molecular Formula |
C10H14N3O7P |
Molecular Weight |
319.21 g/mol |
IUPAC Name |
4-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14N3O7P/c1-4-2-13(10(15)12-8(4)11)9-6(14)7-5(19-9)3-18-21(16,17)20-7/h2,5-7,9,14H,3H2,1H3,(H,16,17)(H2,11,12,15)/t5?,6-,7?,9-/m1/s1 |
InChI Key |
GLSXTZUEAMDDQV-MFWQPVBSSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C3C(O2)COP(=O)(O3)O)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O |
Origin of Product |
United States |
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